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Compound of Interest

Compound Name: 4-Bromo-4'-iodobiphenyl

Cat. No.: B185808 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-4'-iodobiphenyl (CAS No. 105946-82-5). Aimed at researchers,

scientists, and professionals in drug development, this document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this

compound, presenting the data in a clear, accessible format.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 4-Bromo-4'-iodobiphenyl.

¹H NMR Data (CDCl₃)

Chemical Shift (ppm) Description

7.62 (d, J=8.5 Hz, 2H)

7.51 (d, J=8.5 Hz, 2H)

7.40 (d, J=8.5 Hz, 2H)

7.28 (d, J=8.5 Hz, 2H)
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¹³C NMR Data (CDCl₃)

Chemical Shift (ppm) Assignment

140.4 C

138.0 C

132.3 CH

128.8 CH

128.4 CH

122.0 C

94.0 C-I

IR Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

3080 - 3030 Aromatic C-H Stretch

1580, 1480, 1380 Aromatic C=C Stretch

1070, 1000 C-H in-plane bending

820 p-substituted benzene C-H out-of-plane bending

1010 C-Br Stretch

~500 C-I Stretch
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Mass Spectrometry (MS) Data

m/z Relative Intensity (%)

358 100

360 97.9

231 40

152 35

76 25

Experimental Protocols
The acquisition of the spectroscopic data presented above requires precise experimental

procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Bromo-4'-iodobiphenyl (approximately 10-20 mg) is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are then acquired on a spectrometer operating at a frequency of 400 MHz for proton

and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ=0.00). For ¹³C NMR, a sufficient number of

scans are accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample like 4-Bromo-4'-iodobiphenyl, the Attenuated Total Reflectance (ATR)

technique is a common and convenient method. A small amount of the powdered sample is

placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The

spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide

(KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and

pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)
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Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute

solution of 4-Bromo-4'-iodobiphenyl in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) is injected into the GC. The compound is then separated on a capillary column

and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard

method for generating the mass spectrum, providing information about the molecular ion and

fragmentation patterns.

Visualization of Experimental Workflow
To illustrate the logical flow of spectroscopic analysis, the following diagram outlines the key

steps from sample preparation to data interpretation.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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